molecular formula C17H25F9O2S B14228495 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid CAS No. 522634-13-5

11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid

Cat. No.: B14228495
CAS No.: 522634-13-5
M. Wt: 464.4 g/mol
InChI Key: ZYJIEJNVWBCVLS-UHFFFAOYSA-N
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Description

11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is a fluorinated organic compound. It is characterized by the presence of a nonafluorohexyl group attached to an undecanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, particularly its high hydrophobicity and chemical stability, which are attributed to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid typically involves the following steps:

    Formation of the Nonafluorohexyl Group: This step involves the preparation of the nonafluorohexyl group, which can be achieved through the fluorination of hexyl precursors.

    Attachment of the Sulfanyl Linkage: The nonafluorohexyl group is then attached to a sulfanyl group through a thiol-ene reaction, which is a type of click chemistry.

    Coupling with Undecanoic Acid: Finally, the nonafluorohexylsulfanyl group is coupled with undecanoic acid using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or disulfide.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, disulfides.

    Substitution Products: Fluorinated derivatives with nucleophilic groups.

Scientific Research Applications

11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the development of superhydrophobic coatings and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is primarily based on its ability to interact with hydrophobic surfaces and molecules. The nonafluorohexyl group imparts strong hydrophobicity, allowing the compound to form stable interactions with lipid bilayers and hydrophobic domains in proteins. This property is exploited in various applications, such as enhancing the stability of drug formulations and improving the performance of coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is unique due to its specific combination of a long-chain undecanoic acid with a highly fluorinated nonafluorohexyl group. This structure provides a balance of hydrophobicity and chemical reactivity, making it particularly useful in applications requiring both stability and functional versatility.

Properties

CAS No.

522634-13-5

Molecular Formula

C17H25F9O2S

Molecular Weight

464.4 g/mol

IUPAC Name

11-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)undecanoic acid

InChI

InChI=1S/C17H25F9O2S/c18-14(19,15(20,21)16(22,23)17(24,25)26)10-12-29-11-8-6-4-2-1-3-5-7-9-13(27)28/h1-12H2,(H,27,28)

InChI Key

ZYJIEJNVWBCVLS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O

Origin of Product

United States

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